molecular formula C7H4Br2N2 B1424168 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-71-4

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1424168
M. Wt: 275.93 g/mol
InChI Key: YGGJWPDZPZHYBA-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused ring system containing a pyrrole and pyridine ring. It has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 .


Synthesis Analysis

The synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine involves aromatic nucleophilic substitution, where new compounds were synthesized using different nucleophiles such as alcohols, amines, and thiols . The yield of the reaction was found to be 25% .


Molecular Structure Analysis

The molecular structure of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused to a pyridine ring. The InChI key for this compound is YGGJWPDZPZHYBA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound has been used to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments and 4-spiro-frameworks using methods developed for this purpose (Vilches-Herrera et al., 2013).

  • Building Blocks for Substituted Derivatives : It serves as a versatile building block for synthesizing substituted 7-azaindole derivatives, achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

  • Electronic Structure Analysis : Studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine have provided insights into the charge density distribution, bonding scheme, and electronic structure of related compounds (Hazra et al., 2012).

  • Preparation and Reactivity Studies : Research has focused on the preparation of derivatives like 4-fluoro-1H-pyrrolo[2,3-b]pyridine, investigating various synthetic routes (Thibault et al., 2003).

Biological and Pharmacological Research

  • Analgesic and Sedative Agents : Derivatives of pyrrolo[3,4-c]pyridine, a structural isomer, have been extensively studied for their potential as analgesic and sedative agents, and for treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

  • Anticancer Activity : Certain pyrrolyl-pyridine heterocyclic compounds, related to 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine, have shown promising anticancer activity, particularly against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

  • Auxin Physiology : The compound 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, structurally related to 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine, has been studied as a molecular probe in auxin physiology due to its similarity to natural plant growth hormones (Antolić et al., 2000).

Materials Science and Electronics

  • Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine derivatives has explored their application in semiconducting materials, focusing on electrochemical properties and carrier transport characteristics (Zhou et al., 2019).

  • Fluorescent Properties : The synthesis and study of fluorescent pyrrolo[3,4-c]pyridine derivatives, another structural isomer, have implications for potential physiological applications due to their promising fluorescent properties (Ershov et al., 2016).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJWPDZPZHYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696616
Record name 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

619331-71-4
Record name 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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